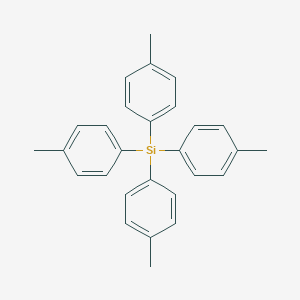

Tetrakis(4-methylphenyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

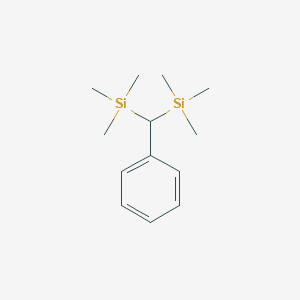

The synthesis of related silane compounds often involves reactions between organolithium compounds and silicon halides under controlled conditions. For example, tetrakis(4-cyanophenyl)silane was prepared by reacting 4-lithiobenzonitrile with silicon tetrachloride at low temperatures, demonstrating the versatility of silane chemistry in generating tetrahedral molecular building blocks (Liu & Tilley, 1997).

Applications De Recherche Scientifique

Synthesis Applications

Tetrakis(4-methylphenyl)silane and its derivatives have been widely used in the synthesis of various compounds. For example, tetrakis(2-methylimidazol-1-yl)silane, a similar compound, has been used for the synthesis of carboxamides and thioesters. This method is notable for its efficiency in forming corresponding intermediates, which then react with nucleophiles such as amines or thiols to yield carboxamides or thioesters in good to excellent yields (Mukaiyama et al., 2006).

Molecular Construction

Tetrakis(4-methylphenyl)silane and its derivatives are valuable precursors in molecular and supramolecular design and construction. They have been used to synthesize new tetrahedral building blocks for complex molecules, thanks to methods that yield crystalline products without the need for chromatographic purification (Fournier et al., 2003).

Polymer Science

In polymer science, derivatives of tetrakis(4-methylphenyl)silane have been used to synthesize star-shaped block copolymers. These polymers have shown potential applications in optical waveguide devices due to their unique properties like high thermo-optic coefficients and low birefringence coefficients (Qu et al., 2016).

Hydrogen-Bonded Networks

In crystallography and materials science, tetrakis(4-methylphenyl)silane derivatives have been used to create hydrogen-bonded networks. These networks exhibit different properties based on their molecular structure, which can be utilized in the design of novel materials (Fournier et al., 2003).

Coordination Networks

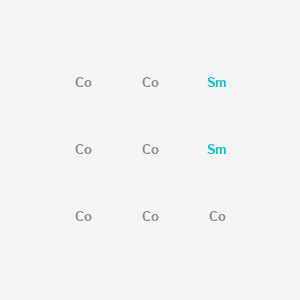

Tetrakis(4-methylphenyl)silane derivatives have also been involved in the formation of coordination networks with metal ions like silver, demonstrating interesting structural properties (Liu & Tilley, 1997).

Gas and Vapor Adsorption

Silicon and nitrogen-centered cyanate monomers derived from tetrakis(4-methylphenyl)silane have been synthesized and polymerized to create highly porous cyanate resin networks. These networks have shown significant capacity for gas and vapor adsorption, including high CO2 adsorption capacity (Yu et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

tetrakis(4-methylphenyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHRIEKNAHSNPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283701 |

Source

|

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(4-methylphenyl)silane | |

CAS RN |

10256-83-4 |

Source

|

| Record name | 10256-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)